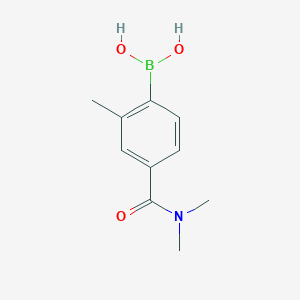
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dimethylcarbamoyl and methyl groups.
4-(Carbamoyl)-2-methylphenylboronic Acid: A closely related compound with a carbamoyl group instead of a dimethylcarbamoyl group.
2-Methylphenylboronic Acid: Another similar compound with a methyl group but without the dimethylcarbamoyl group.
Uniqueness: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid stands out due to the presence of both the dimethylcarbamoyl and methyl groups, which confer unique reactivity and stability properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability.
特性
分子式 |
C10H14BNO3 |
|---|---|
分子量 |
207.04 g/mol |
IUPAC名 |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
InChIキー |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



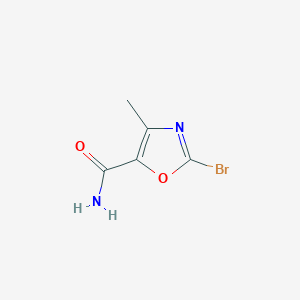




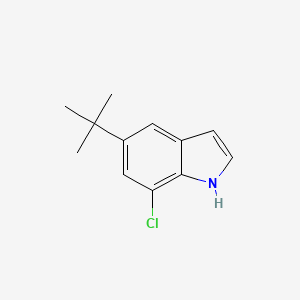


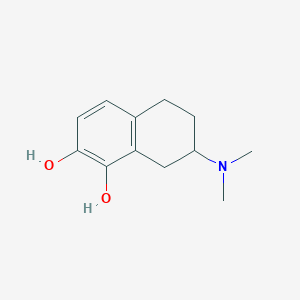

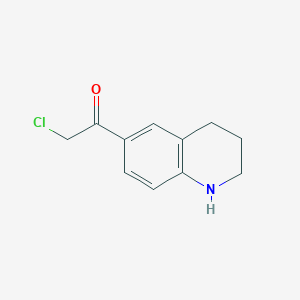
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)

